

# validating the safety profile of Pilabactam sodium in preclinical models

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## A Comparative Preclinical Safety Profile of Vaborbactam and Tazobactam

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of vaborbactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, and tazobactam, a well-established  $\beta$ -lactamase inhibitor. The data presented is based on publicly available preclinical studies, offering a valuable resource for researchers and drug development professionals.

#### Introduction to Vaborbactam and Tazobactam

Vaborbactam is a cyclic boronic acid-based  $\beta$ -lactamase inhibitor with potent activity against a wide range of  $\beta$ -lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes. [1][2] It is used in combination with meropenem to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacterales.[2][3] Tazobactam is a penicillanic acid sulfone  $\beta$ -lactamase inhibitor that is combined with piperacillin to provide broad-spectrum antibacterial coverage.[4][5]

## **Comparative Preclinical Safety Data**

The following tables summarize the key quantitative data from preclinical toxicology studies of vaborbactam and tazobactam. These studies are essential for establishing the safety profile of a new drug candidate before it enters human clinical trials.



### **Repeated-Dose Toxicity Studies**

Repeat-dose toxicity studies are designed to evaluate the potential adverse effects of a substance following prolonged administration. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects were observed.



Compound	Species	Duration	Route of Administratio n	NOAEL (mg/kg/day)	Key Findings at Higher Doses
Vaborbactam	Rat	28 days	Intravenous	Not explicitly stated, but no significant toxicities up to 3 times the maximum recommende d human dose (MRHD) based on AUC exposure.[6]	-
Vaborbactam	Dog	28 days	Intravenous	Not explicitly stated, but no significant toxicities up to 3 times the MRHD based on AUC exposure.[6]	-
Tazobactam	Rat	6 months	Intraperitonea I	40	At 80 mg/kg/day and above in females, increases in reticulocytes were observed. At 160 mg/kg/day, a decrease in triglyceride levels was



					seen in males.[7]
Tazobactam (in combination with Piperacillin)	Rat	6 months	Intraperitonea I	400	At 800 mg/kg/day, decreases in erythrocyte, hemoglobin, and hematocrit, and increases in reticulocytes were observed. Slight reductions in body weight gain occurred in males.[7]
Tazobactam	Dog	6 months	Intravenous	40	At 80 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was observed.[5]
Tazobactam (in combination with Piperacillin)	Dog	6 months	Intravenous	200	At 400 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was



observed.[5]

#### **Genotoxicity Studies**

Genotoxicity assays are performed to identify substances that can cause damage to genetic material. A standard battery of tests is typically conducted to assess different endpoints.

Compound	Assay	System	Result
Vaborbactam	Ames test	In vitro	Negative[6]
Vaborbactam	Chromosome aberration test	In vitro (human lymphocytes)	Negative[6]
Vaborbactam	Micronucleus test	In vivo (mice)	Negative[6]
Tazobactam	Reverse mutation assay	In vitro (S. typhimurium, E. coli)	Negative[9]
Tazobactam	Chromosomal aberration test	In vitro (Chinese hamster lung cells)	Negative[9]
Tazobactam	Micronucleus test	In vivo (mice)	Negative[9]

### **Reproductive and Developmental Toxicity Studies**

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.



Compound	Study Type	Species	Key Findings
Vaborbactam	Fertility and early embryonic development	Rat	Did not negatively affect male or female fertility.[6]
Vaborbactam	Embryo-fetal development	-	No effects on first or second-generation offspring in a pre- postnatal study in rats. [6]
Tazobactam	Fertility and general reproduction	Rat	At maternally toxic doses (160 mg/kg/day and above), some effects on implantation and live litter size were observed.[10]
Tazobactam	Teratology (Intravenous)	Rat	Not teratogenic. Slight decreases in fetal body weights were observed at doses that caused maternal toxicity.[11]
Tazobactam	Perinatal and postnatal development	Rat	At maternally toxic doses (320 mg/kg/day and above), decreased pup weight and increased stillbirths were observed. The NOEL for offspring was 40 mg/kg/day.[4]

## **Experimental Protocols**

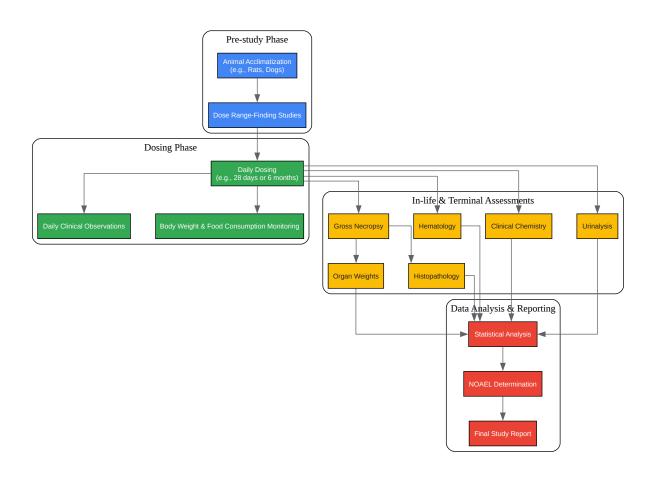




The preclinical safety studies for both vaborbactam and tazobactam were conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

## **Repeated-Dose Toxicity Study Workflow**





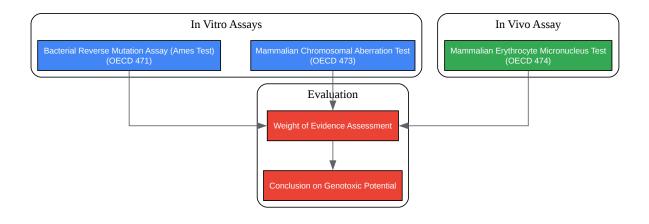
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Caption: Workflow for a typical repeated-dose toxicity study.



This study design, consistent with OECD Guidelines 407 (28-day) and 408 (90-day), involves daily administration of the test substance to animals for a specified period.[12][13][14][15] Key toxicological endpoints are monitored throughout the study and at termination to identify potential target organs of toxicity.

#### **Genotoxicity Testing Battery Workflow**



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Caption: Standard battery of genotoxicity tests.

A standard battery of genotoxicity tests is conducted to assess the potential of a substance to induce mutations and chromosomal damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity test, such as the micronucleus assay.

#### **Conclusion**

Based on the available preclinical data, both vaborbactam and tazobactam demonstrate a favorable safety profile.



- Vaborbactam was not associated with significant toxicities in 28-day repeat-dose studies in rats and dogs at exposures significantly higher than the human therapeutic dose.[6] It was also found to be non-genotoxic and did not show adverse effects on fertility or fetal development.[6]
- Tazobactam has been extensively studied, and the NOAELs have been established in various species. The primary target organ identified in repeat-dose studies was the liver in dogs, with effects being reversible.[5][8] In reproductive toxicity studies, effects were generally observed only at maternally toxic doses.[4][10][11] Tazobactam was also found to be non-genotoxic.[9]

This comparative guide highlights the key preclinical safety findings for vaborbactam and tazobactam. Researchers and drug developers can use this information to inform their own research and development programs. It is important to note that while preclinical studies provide a strong indication of a drug's safety, the complete safety profile is ultimately determined through rigorous clinical trials in humans.

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